4-Mercapto-4-methyl-2-pentanol
CAS No.: 31539-84-1
Cat. No.: VC3789097
Molecular Formula: C6H14OS
Molecular Weight: 134.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31539-84-1 |
---|---|
Molecular Formula | C6H14OS |
Molecular Weight | 134.24 g/mol |
IUPAC Name | 4-methyl-4-sulfanylpentan-2-ol |
Standard InChI | InChI=1S/C6H14OS/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3 |
Standard InChI Key | FDBQLLMYSACLPB-UHFFFAOYSA-N |
SMILES | CC(CC(C)(C)S)O |
Canonical SMILES | CC(CC(C)(C)S)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
4-Mercapto-4-methyl-2-pentanol belongs to the class of secondary alcohols with a sulfhydryl (-SH) functional group at the 4-position of a branched pentanol backbone. Its IUPAC name, 4-methyl-4-sulfanylpentan-2-ol, reflects this structure, while common synonyms include (±)-4-mercapto-4-methyl-2-pentanol and 4-sulfanyl-4-methylpentan-2-ol . The compound’s stereochemistry allows for enantiomeric forms, though commercial preparations are typically racemic mixtures.
Key molecular descriptors include:
Physical Properties
The compound is a clear, colorless to pale yellow liquid at room temperature. Its physical constants, derived from experimental measurements, are summarized below:
The disparity in boiling point values underscores the impact of pressure on volatility, with lower pressures significantly reducing the boiling temperature . The compound’s relatively high logP value indicates moderate lipophilicity, influencing its solubility in organic solvents and compatibility with hydrophobic matrices .
Synthesis and Production Methods
Synthetic Pathways
While explicit details of 4-mercapto-4-methyl-2-pentanol synthesis are scarce in open literature, analogous thiol-alcohols are typically synthesized via:
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Michael Addition: Reaction of cysteine or other thiols with α,β-unsaturated carbonyl compounds under alkaline conditions .
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Thiolation of Alcohols: Introduction of sulfhydryl groups to pre-formed alcohol intermediates using reagents like thiourea or hydrogen sulfide .
Purification and Characterization
Purification typically employs flash chromatography using normal-phase silica gel and gradient elution with polar solvents . Nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are standard for structural validation:
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NMR: Peaks corresponding to methyl groups (δ 1.41 ppm), hydroxyl protons (δ 3.92 ppm), and sulfhydryl-associated protons .
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LC-MS: A base peak at m/z 134 ([M + H]) confirms molecular weight .
Analytical Methods and Quality Control
Chromatographic Analysis
Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed for purity assessment. Typical retention times range from 8–12 minutes using C18 columns and methanol-water gradients .
Spectroscopic Techniques
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